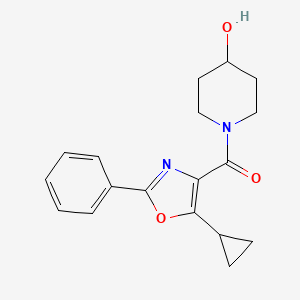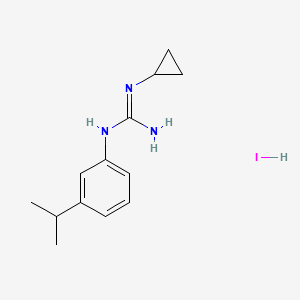
N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. It also has antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide in lab experiments include its high purity and stability, as well as its diverse pharmacological activities. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide. These include:
1. Further investigation of its mechanism of action and signaling pathways involved in its pharmacological effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
4. Development of novel formulations to improve its solubility and bioavailability.
5. Investigation of its toxicity and safety profile in preclinical and clinical studies.
Conclusion:
In conclusion, N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a compound that has shown promising pharmacological activities in scientific research. Its diverse applications in various fields of medicine make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide involves the reaction of 2-oxo-1,3-dihydroindole-3-acetic acid with benzylamine and 2-bromoethanol in the presence of a base catalyst. The product is obtained in good yield and purity using this method.
Scientific Research Applications
N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. It has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-11-10-21(13-14-6-2-1-3-7-14)18(23)12-16-15-8-4-5-9-17(15)20-19(16)24/h1-9,16,22H,10-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWJIWCQGLEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)

![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)
![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)


